N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4H-1,2,4-triazole.
Reaction: The 4-chlorobenzyl chloride is reacted with 4H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate.
Acylation: The resulting intermediate is then acylated with chloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(4H-1,2,4-triazol-4-yl)acetamide: is similar to other triazole derivatives such as fluconazole and itraconazole, which are well-known antifungal agents.
Benzyl derivatives: Compounds like benzyl chloride and benzyl alcohol share structural similarities.
Uniqueness
What sets this compound apart is its specific combination of a chlorobenzyl group and a triazole ring, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-10-3-1-9(2-4-10)5-13-11(17)6-16-7-14-15-8-16/h1-4,7-8H,5-6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNYPEMOGBBTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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